molecular formula C10H14O3 B1683259 Trimethyl orthobenzoate CAS No. 707-07-3

Trimethyl orthobenzoate

Cat. No.: B1683259
CAS No.: 707-07-3
M. Wt: 182.22 g/mol
InChI Key: IECKAVQTURBPON-UHFFFAOYSA-N
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Description

Trimethyl orthobenzoate is an organic compound with the molecular formula C6H5C(OCH3)3. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its ability to form orthoesters, which are valuable intermediates in various chemical reactions .

Preparation Methods

Trimethyl orthobenzoate can be synthesized through several methods. One common method involves the reaction of benzoic acid with methanol in the presence of an acid catalyst. This reaction produces this compound and water as by-products. Another method involves the reaction of benzoyl chloride with methanol in the presence of a base .

Chemical Reactions Analysis

Trimethyl orthobenzoate undergoes various chemical reactions, including hydrolysis, transesterification, and nucleophilic substitution. In hydrolysis, the compound reacts with water to form benzoic acid and methanol. In transesterification, it reacts with alcohols to form different orthoesters. Nucleophilic substitution reactions involve the replacement of one of the methoxy groups with a nucleophile .

Scientific Research Applications

Trimethyl orthobenzoate is used in scientific research for the synthesis of various organic compounds. It is used in the preparation of 5-phenyl-4,6-dipyrrin and 2,3-orthoester derivatives of ethyl-1-thio-α-L-rhamnopyranoside. The compound is also used in the preparation of indol-3-yl-phenyl-methanone, which is a key intermediate in the synthesis of pharmaceuticals .

Comparison with Similar Compounds

Trimethyl orthobenzoate is similar to other orthoesters such as trimethyl orthoformate, triethyl orthoformate, and triethyl orthoacetate. These compounds share similar chemical properties and reactivity. this compound is unique in its ability to form specific orthoester derivatives that are valuable in organic synthesis .

Properties

IUPAC Name

trimethoxymethylbenzene
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InChI

InChI=1S/C10H14O3/c1-11-10(12-2,13-3)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECKAVQTURBPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061039
Record name Benzene, (trimethoxymethyl)-
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Molecular Weight

182.22 g/mol
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CAS No.

707-07-3
Record name Trimethyl orthobenzoate
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Record name Trimethyl orthobeznoate
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Record name Trimethyl orthobenzoate
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Record name Benzene, (trimethoxymethyl)-
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Record name Benzene, (trimethoxymethyl)-
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Record name Trimethyl orthobenzoate
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Record name TRIMETHYL ORTHOBEZNOATE
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Synthesis routes and methods

Procedure details

Methyl orthobenzoate is prepared by reacting one mole of trichloromethylbenzene with 3.15 moles of sodium methylate in methanolic solution for 20 hours at reflux. After filtration and rectification almost pure methyl orthobenzoate is obtained in a yield of 51%. The orthobenzoate has a boiling point at 15-16 torr of 102°-103° C, and nD25 of 1.4858, and contains 0.8% Cl.
Quantity
1 mol
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
3.15 mol
Type
reactant
Reaction Step Two
Name
orthobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What types of reactions is trimethyl orthobenzoate commonly used for in organic synthesis?

A1: this compound is a versatile reagent frequently employed in organic synthesis for various transformations.

Q2: How does the steric bulk of the phenyl group in this compound influence its reactivity compared to aliphatic orthoesters?

A2: The steric bulk of the phenyl group in this compound significantly affects its reactivity compared to aliphatic orthoesters. In reactions with 2-aminobenzoyl hydrazides, aliphatic orthoesters preferentially form adducts at the aromatic amino group, leading to quinazolinone and benzotriazepinone derivatives []. Conversely, the bulky phenyl group in this compound favors adduct formation at the β-nitrogen of the hydrazide, resulting in the formation of 5-(2-aminophenyl)-1,3,4-oxadiazoles and 3,4-dihydro-5H-1,3,4-benzotriazepin-5-ones [].

Q3: Can this compound be used to introduce ester substituents onto arenes?

A3: While this compound generally reacts with electron-deficient arenes through η2 coordination at the non-aromatic functional groups like nitriles, aldehydes, ketones, and esters [], it can be utilized to introduce ester substituents onto arenes under specific conditions. Complexation of this compound with the tungsten complex {WTp(NO)(PMe3)} (Tp = tris(pyrazolyl)borate), followed by hydrolysis, enables the formation of an η2-coordinated arene possessing an ester substituent [].

Q4: How does this compound participate in determining water content in materials like coal?

A4: this compound plays a crucial role in an alternative method to determine water content in materials like coal []. In this method, a known amount of 18O-enriched water is added to a coal sample. After equilibration, this compound reacts with the water, incorporating the oxygen from the water into the carbonyl group of methyl benzoate. Analysis of the methyl benzoate by GC/FTIR/MS allows for the determination of the isotopic ratio, ultimately enabling the calculation of coal moisture content [].

Q5: How does the presence of cyclodextrins affect the hydrolysis rate of this compound?

A5: Cyclodextrins (CDs), such as α-CD, β-CD, hydroxypropyl-β-cyclodextrin (hp-β-CD), and γ-CD, significantly influence the acid-catalyzed hydrolysis rate of this compound []. The presence of CDs generally retards the hydrolysis reaction due to the formation of 1:1 complexes between the substrate and the CD []. The strength of this binding and the reactivity of the CD-bound this compound vary depending on the type of cyclodextrin used [].

Q6: Can the hydrolysis of this compound be used to study the binding affinities of guest molecules to cyclodextrins?

A6: Yes, the hydrolysis of this compound, along with other substrates like acetophenone dimethyl acetal and benzaldehyde dimethyl acetal, can be utilized as a kinetic probe to investigate the binding interactions between guest molecules and cyclodextrin hosts []. The addition of guest molecules to a solution containing this compound and a cyclodextrin can alter the hydrolysis rate by competing with the substrate for binding to the cyclodextrin. Analysis of these rate changes allows for the determination of cyclodextrin-guest dissociation constants (KG) [].

Q7: Are there electrochemical methods to synthesize this compound?

A7: Yes, this compound can be synthesized electrochemically []. Anodic methoxylation of α,α′-dimethoxystilbene at a platinum electrode yields benzil tetramethyl ketal. Subsequent electrolysis of this intermediate in methanol produces this compound with a 62% yield [].

Q8: How does this compound behave in bile salt solutions?

A8: The reactivity of this compound has been investigated in solutions containing glycine and taurine conjugates of cholanic acids (bile salts) []. Interestingly, the rate-concentration profiles for the hydrolysis of this compound in these solutions exhibit peaks and troughs. These fluctuations in reaction rate correlate with changes in the slopes observed in surface tension-concentration profiles, indicating a connection between the reaction kinetics and the aggregation behavior of the bile salts [].

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